Km Comparison: p-Dihydrocoumaroyl-CoA vs. p-Coumaroyl-CoA with Chalcone Synthase (MdCHS3)
The apparent Km values of apple chalcone synthase MdCHS3 for p-dihydrocoumaroyl-CoA and p-coumaroyl-CoA are identical at 5.0 µM, indicating that this enzyme does not discriminate between the two starter substrates based on binding affinity [1]. This parity in Km contrasts with other enzymes in the pathway where substrate preferences are pronounced.
| Evidence Dimension | Apparent Km |
|---|---|
| Target Compound Data | 5.0 µM |
| Comparator Or Baseline | p-coumaroyl-CoA: 5.0 µM |
| Quantified Difference | 0 µM (identical) |
| Conditions | In vitro enzyme assay with recombinant MdCHS3 from Malus × domestica expressed in E. coli, using malonyl-CoA as extender substrate. |
Why This Matters
Users can substitute p-dihydrocoumaroyl-CoA for p-coumaroyl-CoA in MdCHS3 assays without affinity bias, but downstream product profiles will differ.
- [1] Yahyaa, M. et al. Characterization of three chalcone synthase-like genes from apple (Malus × domestica Borkh.). Phytochemistry, 2017, 140, 125-133. Table 2. View Source
